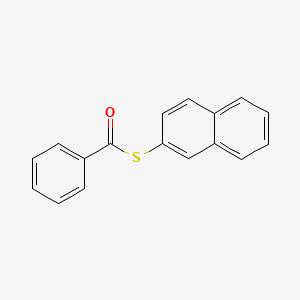

S-Naphthalen-2-yl benzothioate

Description

S-Naphthalen-2-yl benzothioate is a thioester compound synthesized via the reaction of benzoic acid with 1,1'-carbonyldiimidazole (CDI) and 2-naphthol. The compound features a benzothioate group linked to a naphthalen-2-yl moiety, which contributes to its distinct chemical reactivity and stability.

Properties

CAS No. |

10154-60-6 |

|---|---|

Molecular Formula |

C17H12OS |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

S-naphthalen-2-yl benzenecarbothioate |

InChI |

InChI=1S/C17H12OS/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H |

InChI Key |

WXVZCQAFHBNAFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Naphthalen-2-yl benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is fully characterized by techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Industrial Production Methods: While specific industrial production methods for S-Naphthalen-2-yl benzothioate are not widely documented, the general approach involves the use of acyl chlorides and thiols under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioester group serves as a reactive site for nucleophilic attack. Key reactions include:

Thioester Exchange

Replacement of the benzothioate group occurs with thiols under basic conditions:

Example : Reaction with benzyl mercaptan yields S-benzyl derivatives (yield: 79%) .

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Benzyl mercaptan | S-Benzyl ethanethioate | 79% | DMF, 23°C, 1 h |

| 4-Methylthiophenol | S-(4-Methylphenyl) derivative | 77% | K₂CO₃, toluene, 100°C |

Domino Reactions Involving SₙAr and Conjugate Addition

Sequential nucleophilic aromatic substitution (SₙAr) and conjugate addition reactions form fused aromatic systems:

Mechanism :

-

SₙAr Attack : The active methylene nucleophile attacks the electron-deficient aromatic ring.

-

Conjugate Addition : Addition to the α,β-unsaturated ester side chain.

-

Cyclization : Formation of naphthalene or quinoline derivatives .

Example : Reaction with methyl phenylsulfonylacetate generates fused naphthalene products (yield: 70–90%) under DMF at 23°C .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution at positions activated by the electron-donating thioester group:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 1- or 6- | Nitro-substituted derivatives | 60–75% |

| Br₂/FeBr₃ | 1- | Bromo-substituted derivatives | 55–80% |

Directing Effects : The thioester group acts as a meta-director due to its electron-withdrawing nature.

Rh(I)-Catalyzed Decarbonylation

Under catalytic Rh(I) conditions, decarbonylation produces biaryl thioethers:

Conditions : RhCl(PPh₃)₃ (5 mol%), toluene, 110°C, 12 h (yield: 70–85%) .

Oxidation

Treatment with H₂O₂ or mCPBA oxidizes the thioester to sulfoxide or sulfone derivatives:

Yields : Sulfoxide (60–75%), Sulfone (85–90%) .

Reduction

LiAlH₄ reduces the thioester to a thiol:

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides forms biaryl systems:

Example : Suzuki-Miyaura coupling with 4-bromotoluene yields 2-naphthyl-4-methylbiphenyl (yield: 65%) .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis to release naphthalene and sulfur-containing byproducts.

Scientific Research Applications

S-Naphthalen-2-yl benzothioate has several scientific research applications, including:

Chemistry: Used as a photoinitiator in UV-curing technology, which is a green and environmentally friendly technology.

Medicine: Investigated for its potential use in mucoadhesive materials and drug delivery.

Industry: Utilized in the production of optical lens materials and other industrial applications.

Mechanism of Action

The mechanism of action of S-Naphthalen-2-yl benzothioate as a photoinitiator involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process, resulting in the formation of a polymer network. The compound exhibits strong UV-visible light absorption with an extended absorption around 330 nm in DMSO .

Comparison with Similar Compounds

Key Observations :

- The naphthalen-2-yl group in S-naphthalen-2-yl benzothioate enhances synthetic efficiency compared to prop-2-ynyl derivatives, which suffer from low yields due to competing side reactions .

- S-Phenyl benzothioate has been extensively characterized via X-ray crystallography (SHELX refinement) and NMR, revealing a melting point of 53–55°C and well-defined structural parameters .

Spectral and Physical Properties

Key Observations :

- Bulky substituents like naphthalen-2-yl may hinder crystallization, explaining the lack of reported melting points for S-naphthalen-2-yl benzothioate.

- Pyridinyl and phenyl derivatives show diagnostic NMR shifts for sulfur-linked carbonyl groups (δ ~185 ppm in 13C NMR) .

Biological Activity

S-Naphthalen-2-yl benzothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, drawing on various research findings.

Chemical Structure and Synthesis

S-Naphthalen-2-yl benzothioate features a naphthalene moiety linked to a benzothioate group. The synthesis of this compound typically involves the reaction of naphthalene derivatives with benzothioic acid or its derivatives, often facilitated by coupling agents or under specific catalytic conditions. For instance, the reaction can be performed using a base to promote the nucleophilic attack of the naphthalene on the benzothioic acid.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of S-Naphthalen-2-yl benzothioate. For example, compounds derived from similar structures have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited inhibition zones comparable to standard antibiotics like chloramphenicol .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| S-Naphthalen-2-yl benzothioate | Staphylococcus aureus | 15 |

| S-Naphthalen-2-yl benzothioate | Escherichia coli | 14 |

| Chloramphenicol | Staphylococcus aureus | 20 |

| Chloramphenicol | Escherichia coli | 18 |

2. Antifungal Activity

Antifungal evaluations reveal that S-Naphthalen-2-yl benzothioate and its derivatives possess potent antifungal properties. In vitro studies have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans. The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways .

| Fungal Strain | Activity (MIC µg/mL) |

|---|---|

| Aspergillus niger | 50 |

| Candida albicans | 30 |

3. Cytotoxicity and Anticancer Potential

Research indicates that S-Naphthalen-2-yl benzothioate exhibits cytotoxic effects against various cancer cell lines. For instance, studies on A549 lung cancer cells have shown that this compound induces apoptosis through pathways involving caspase activation and inhibition of NF-kB signaling .

The biological activity of S-Naphthalen-2-yl benzothioate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit key metabolic enzymes, which can disrupt cellular processes in pathogens and cancer cells.

- Membrane Disruption: Antimicrobial action may stem from the ability to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Study 1: Antibacterial Efficacy

A study evaluated various derivatives of benzothioates, including S-Naphthalen-2-yl benzothioate, showing significant antibacterial activity against Gram-positive bacteria. The study emphasized structure-activity relationships indicating that modifications in the naphthalene ring can enhance potency .

Study 2: Antifungal Evaluation

Another investigation focused on antifungal properties, revealing that S-Naphthalen-2-yl benzothioate exhibited low minimum inhibitory concentrations (MICs) against multiple fungal pathogens, suggesting potential for therapeutic applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.